molecular formula C5H6N4O4 B1203976 N-hydroxy-2-(3-nitropyrazol-1-yl)acetamide CAS No. 93677-02-2

N-hydroxy-2-(3-nitropyrazol-1-yl)acetamide

Cat. No.: B1203976
CAS No.: 93677-02-2
M. Wt: 186.13 g/mol
InChI Key: YPTMGEJOWGQWNX-UHFFFAOYSA-N
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Description

N-hydroxy-2-(3-nitropyrazol-1-yl)acetamide: is a chemical compound with the molecular formula C5H6N4O4 It is known for its unique structure, which includes a nitropyrazole ring and a hydroxamic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-2-(3-nitropyrazol-1-yl)acetamide typically involves the reaction of 3-nitropyrazole with hydroxylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Step 1: 3-nitropyrazole is dissolved in a suitable solvent, such as ethanol.

    Step 2: Hydroxylamine hydrochloride is added to the solution, followed by the addition of a base, such as sodium acetate, to neutralize the hydrochloric acid formed.

    Step 3: Acetic anhydride is then added to the reaction mixture, and the reaction is allowed to proceed at a controlled temperature, typically around 50-60°C.

    Step 4: The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-hydroxy-2-(3-nitropyrazol-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxamic acid moiety can be oxidized to form nitroso derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-hydroxy-2-(3-nitropyrazol-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and coordination complexes.

    Biological Studies: It is used in the study of biological pathways involving hydroxamic acids and nitro compounds.

    Industrial Applications: The compound is investigated for its potential use in the development of new catalysts and chemical sensors.

Mechanism of Action

The mechanism of action of N-hydroxy-2-(3-nitropyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The hydroxamic acid moiety can chelate metal ions, making it a potent inhibitor of metalloproteases. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The compound’s ability to form stable complexes with metal ions is crucial for its inhibitory activity.

Comparison with Similar Compounds

  • N-hydroxy-2-(3-nitrophenyl)acetamide
  • N-hydroxy-2-(3-nitrobenzyl)acetamide
  • N-hydroxy-2-(3-nitroindol-1-yl)acetamide

Comparison: N-hydroxy-2-(3-nitropyrazol-1-yl)acetamide is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds with phenyl, benzyl, or indole rings, the pyrazole ring offers different electronic and steric effects, influencing the compound’s reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

CAS No.

93677-02-2

Molecular Formula

C5H6N4O4

Molecular Weight

186.13 g/mol

IUPAC Name

N-hydroxy-2-(3-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C5H6N4O4/c10-5(7-11)3-8-2-1-4(6-8)9(12)13/h1-2,11H,3H2,(H,7,10)

InChI Key

YPTMGEJOWGQWNX-UHFFFAOYSA-N

SMILES

C1=CN(N=C1[N+](=O)[O-])CC(=O)NO

Canonical SMILES

C1=CN(N=C1[N+](=O)[O-])CC(=O)NO

93677-02-2

Synonyms

1-acetohydroxamic acid-3-nitropyrazole
DJW 258
DJW-258

Origin of Product

United States

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